molecular formula C17H24ClNO2 B13752394 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride CAS No. 56071-18-2

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride

Katalognummer: B13752394
CAS-Nummer: 56071-18-2
Molekulargewicht: 309.8 g/mol
InChI-Schlüssel: PKPLQPRDYKPHNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxepines, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxepine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the piperidino group via nucleophilic substitution.

    Methylation: Introduction of methyl groups at specific positions on the benzoxepine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Influence on signaling pathways that regulate various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzoxepin-5(2H)-one: The parent compound without the piperidino and methyl groups.

    3,4-Dihydro-7,8-dimethyl-1-benzoxepin-5(2H)-one: A similar compound lacking the piperidino group.

    4-Piperidino-1-benzoxepin-5(2H)-one: A similar compound lacking the methyl groups.

Uniqueness

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

56071-18-2

Molekularformel

C17H24ClNO2

Molekulargewicht

309.8 g/mol

IUPAC-Name

7,8-dimethyl-4-piperidin-1-ium-1-yl-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

InChI

InChI=1S/C17H23NO2.ClH/c1-12-10-14-16(11-13(12)2)20-9-6-15(17(14)19)18-7-4-3-5-8-18;/h10-11,15H,3-9H2,1-2H3;1H

InChI-Schlüssel

PKPLQPRDYKPHNC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)OCCC(C2=O)[NH+]3CCCCC3.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.